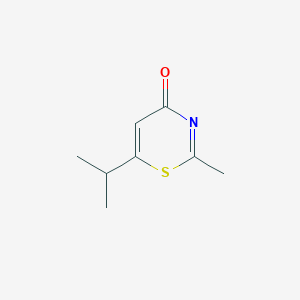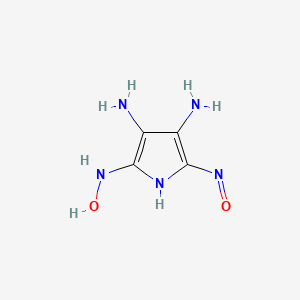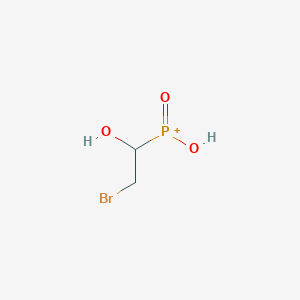
(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium is a unique organophosphorus compound characterized by the presence of bromine, hydroxyl, and oxo groups attached to a phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium typically involves the reaction of a phosphorus-containing precursor with a brominating agent under controlled conditions. One common method is the reaction of a phosphine oxide with bromine in the presence of a base, such as sodium hydroxide, to yield the desired compound. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing precise control over reaction parameters.
化学反応の分析
Types of Reactions
(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding phosphine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new phosphorus-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under mild conditions, often in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorus compounds, depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium serves as a versatile intermediate for the preparation of complex phosphorus-containing molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. Researchers are exploring its use as a building block for designing new pharmaceuticals with potential therapeutic applications, such as enzyme inhibitors or anticancer agents.
Industry
In the materials science field, this compound is investigated for its potential use in the development of flame retardants, plasticizers, and other specialty chemicals. Its unique properties can enhance the performance and safety of various industrial products.
作用機序
The mechanism of action of (2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium involves its interaction with molecular targets through its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and oxo groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2-Chloro-1-hydroxyethyl)(hydroxy)oxophosphanium: Similar structure but with chlorine instead of bromine.
(2-Fluoro-1-hydroxyethyl)(hydroxy)oxophosphanium: Similar structure but with fluorine instead of bromine.
(2-Iodo-1-hydroxyethyl)(hydroxy)oxophosphanium: Similar structure but with iodine instead of bromine.
Uniqueness
(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
特性
CAS番号 |
88648-73-1 |
|---|---|
分子式 |
C2H5BrO3P+ |
分子量 |
187.94 g/mol |
IUPAC名 |
(2-bromo-1-hydroxyethyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C2H4BrO3P/c3-1-2(4)7(5)6/h2,4H,1H2/p+1 |
InChIキー |
KGOSCORJRVXRGD-UHFFFAOYSA-O |
正規SMILES |
C(C(O)[P+](=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)
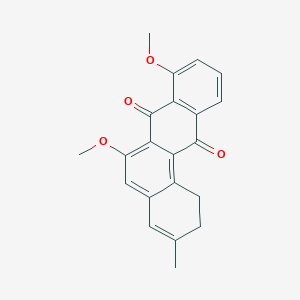
![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)
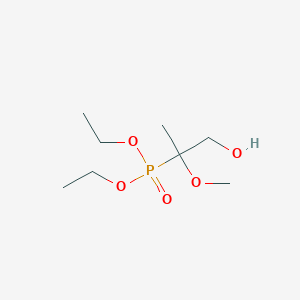

![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
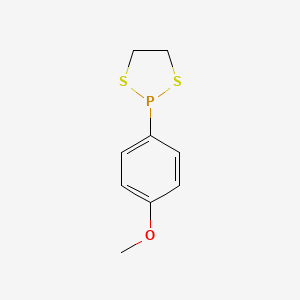
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)
